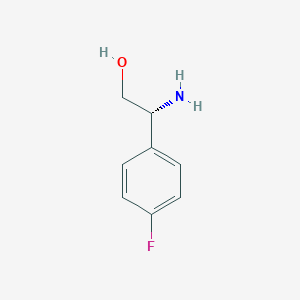

(R)-2-Amino-2-(4-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPEYLZIUEVIA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441981 | |

| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174770-74-2 | |

| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous catecholamines and other pharmacologically active phenylethanolamines suggests its potential as a modulator of various biological targets. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the available technical data on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 174770-74-2 | [1][2] |

| Molecular Formula | C₈H₁₀FNO | [1][2] |

| Molecular Weight | 155.17 g/mol | [1][2] |

| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)ethanol |

| SMILES | N--INVALID-LINK--C1=CC=C(F)C=C1 |[1] |

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | White to Yellow Solid | From supplier information. |

| Melting Point | Not explicitly reported for the (R)-enantiomer. The related compound 2-(4-Aminophenyl)ethanol has a melting point of 107-110 °C. | |

| Boiling Point | Not explicitly reported. The related compound 2-(4-Fluorophenyl)ethanol has a boiling point of 213.0 ± 15.0 °C at 760 mmHg.[3] | |

| Solubility | Soluble in methanol. Generally soluble in water and other alcohols, and poorly soluble in non-polar solvents. | Qualitative data suggests solubility in polar solvents due to the amino and hydroxyl groups. |

| pKa | Not explicitly reported. Estimated to be around 9-10 for the ammonium ion, typical for similar amino alcohols. | |

Spectral Data

Detailed spectral data for the pure (R)-enantiomer is limited in publicly accessible literature. However, data for the racemic mixture and related compounds provide valuable reference points.

Table 3: Spectral Data Summary

| Technique | Data Summary |

|---|---|

| ¹H NMR | Spectral data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |

| ¹³C NMR | Spectral data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |

| IR Spectroscopy | IR data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |

| Mass Spectrometry | MS data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and chiral separation of (R)-2-Amino-2-(4-fluorophenyl)ethanol are not extensively reported in peer-reviewed literature. However, general methodologies for the asymmetric synthesis of related chiral amino alcohols and their separation can be adapted.

Asymmetric Synthesis

The synthesis of enantiomerically pure amino alcohols is a well-established field in organic chemistry. A common strategy involves the asymmetric reduction of an α-aminoketone precursor.

Workflow for Asymmetric Synthesis:

Figure 1: General workflow for the asymmetric synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Methodology:

-

Preparation of 2-amino-1-(4-fluorophenyl)ethan-1-one: 4-Fluorophenacyl bromide can be reacted with an ammonia equivalent, such as hexamethylenetetramine followed by hydrolysis, or by direct amination under controlled conditions to yield the α-aminoketone.

-

Asymmetric Reduction: The resulting aminoketone is then subjected to asymmetric reduction. This is a critical step for establishing the desired stereochemistry. Common methods include:

-

Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere.

-

Chiral Borane Reduction: Employing a stoichiometric or catalytic amount of a chiral borane reagent, such as the Corey-Bakshi-Shibata (CBS) catalyst with borane.

-

-

Purification: The final product is purified using standard techniques like column chromatography or crystallization to yield the enantiomerically enriched (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Chiral Separation

Resolution of a racemic mixture of 2-amino-2-(4-fluorophenyl)ethanol is an alternative approach to obtain the pure (R)-enantiomer.

Workflow for Chiral HPLC Separation:

Figure 2: General workflow for the chiral HPLC separation of 2-amino-2-(4-fluorophenyl)ethanol enantiomers.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used, as the phenyl ring provides strong chromophore for detection.

-

Fraction Collection: The separated enantiomers are collected as they elute from the column. The fractions corresponding to the (R)-enantiomer are then combined and the solvent is removed to yield the purified product.

Biological Activity and Signaling Pathways

While specific studies on (R)-2-Amino-2-(4-fluorophenyl)ethanol are limited, the broader class of 2-amino-2-phenylethanol derivatives has been investigated for their pharmacological activity, particularly as agonists for adrenergic receptors.

Adrenergic Receptor Agonism

Derivatives of 2-amino-2-phenylethanol are known to act as β2-adrenoceptor agonists.[1][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, including smooth muscle relaxation. This makes them a key target for the treatment of asthma and other respiratory conditions.

β2-Adrenergic Receptor Signaling Pathway:

Figure 3: Simplified signaling pathway of a β2-adrenergic receptor agonist.

The binding of an agonist like a 2-amino-2-phenylethanol derivative to the β2-adrenergic receptor is proposed to induce a conformational change in the receptor. This change facilitates the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a cellular response such as the relaxation of bronchial smooth muscle.

Neurotransmitter Reuptake Inhibition

Some γ-amino alcohol derivatives have been shown to act as inhibitors of neurotransmitter reuptake, including serotonin, norepinephrine, and dopamine.[6] While (R)-2-Amino-2-(4-fluorophenyl)ethanol is a β-amino alcohol, the potential for interaction with neurotransmitter transporters cannot be entirely ruled out without specific experimental data. Inhibition of reuptake would lead to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Monoamine Neurotransmitter Reuptake Inhibition:

Figure 4: General mechanism of monoamine neurotransmitter reuptake inhibition.

Conclusion

(R)-2-Amino-2-(4-fluorophenyl)ethanol represents a valuable chiral building block with potential applications in drug discovery, particularly in the development of β2-adrenoceptor agonists. While a complete physicochemical profile and detailed biological characterization are not yet fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for future research. Further investigation into its specific physical properties, development of robust and scalable synthetic and purification protocols, and comprehensive pharmacological evaluation are warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-2-amino-2-(4-fluorophenyl)ethanol;CAS No.:174770-74-2 [chemshuttle.com]

- 3. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7 | Chemsrc [chemsrc.com]

- 4. 2-Amino-2-(4-fluorophenyl)ethanol(140373-17-7) 1H NMR spectrum [chemicalbook.com]

- 5. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (R)-2-Amino-2-(4-fluorophenyl)ethanol (CAS 174770-74-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of interest in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter and a fluorine-substituted phenyl group, makes it a potentially valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a generalized synthetic approach, and an outline for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol are summarized in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 174770-74-2 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)ethanol | [2] |

| SMILES | N--INVALID-LINK--C1=CC=C(F)C=C1 | [1] |

| InChI Key | SRQPEYLZIUEVIA-QMMMGPOBSA-N | [2] |

| Physical Form | White to yellow solid/powder or liquid | |

| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg (Predicted) | - |

| Storage Conditions | 2-8°C, protect from light | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Experimental Protocols

Generalized Synthetic Pathway

A potential synthetic route is outlined below. This is a generalized protocol based on the synthesis of structurally similar compounds and should be adapted and optimized for the specific target molecule.

References

An In-depth Technical Guide to the Molecular Structure of (R)-2-Amino-2-(4-fluorophenyl)ethanol

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's structural identifiers, spectroscopic data, and relevant experimental protocols, presented in a format conducive to scientific research and application.

Molecular Structure and Identification

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral molecule featuring a fluorinated phenyl ring attached to a stereocenter which also bears an amino group and a hydroxymethyl group. The "(R)" designation specifies the absolute configuration at the chiral carbon atom.

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

(R)-2-Amino-2-(4-fluorophenyl)ethanol: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific structure, featuring a fluorine-substituted phenyl ring and an amino alcohol moiety, makes it a critical intermediate in the development of targeted therapeutics. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and its pivotal role in the production of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.

Physicochemical and Spectroscopic Data

Precise characterization of (R)-2-Amino-2-(4-fluorophenyl)ethanol is fundamental for its application in pharmaceutical synthesis. The following tables summarize its key physical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 174770-74-2 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [1] |

| Storage | 2-8 °C, Sealed in dry, dark place | [1] |

Note: Specific optical rotation and melting point data for the enantiomerically pure (R)-isomer are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol

The enantioselective synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol is most effectively achieved through the biocatalytic asymmetric reduction of the prochiral ketone, 2-amino-1-(4-fluorophenyl)ethanone. This method is favored for its high stereoselectivity and environmentally benign reaction conditions.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on established principles of ketoreductase-mediated synthesis. Specific enzyme selection and optimization of reaction parameters are crucial for achieving high yield and enantiomeric excess.

Materials:

-

2-amino-1-(4-fluorophenyl)ethanone hydrochloride

-

Ketoreductase (KRED) selective for the (R)-alcohol product

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride in phosphate buffer.

-

Cofactor Regeneration System: To the solution, add NADP⁺, G6P, and G6PDH. This system will continuously regenerate the NADPH required by the ketoreductase.

-

Enzyme Addition: Introduce the selected (R)-selective ketoreductase to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine the enantiomeric excess (e.e.).

-

Workup: Once the reaction has reached completion (typically >99% conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.

-

Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter the mixture and concentrate the solvent under reduced pressure to yield the crude (R)-2-Amino-2-(4-fluorophenyl)ethanol.

-

Final Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve high purity.

Application in the Synthesis of Aprepitant

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a key chiral intermediate in the multi-step synthesis of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. The stereochemistry of this building block is crucial for the final biological activity of the drug.

The synthesis of Aprepitant involves the coupling of the (R)-2-Amino-2-(4-fluorophenyl)ethanol-derived morpholine core with other chiral fragments. The precise orientation of the 4-fluorophenyl group, dictated by the stereocenter in the starting amino alcohol, is essential for high-affinity binding to the NK1 receptor.

Caption: A simplified workflow for the synthesis of Aprepitant.

Role in Neurokinin-1 (NK1) Receptor Signaling

Aprepitant functions by blocking the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK1 receptor triggers a conformational change, leading to the activation of intracellular signaling cascades. These pathways are implicated in the physiological responses of nausea and vomiting.

Activation of the NK1 receptor primarily involves coupling to Gq and Gs G-proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Adenylyl cyclase activation increases cyclic AMP (cAMP) levels, activating protein kinase A (PKA). These signaling events ultimately lead to neuronal excitation and the emetic reflex. By competitively inhibiting the binding of Substance P, Aprepitant effectively blocks these downstream signaling events.[2][3][4]

Caption: Aprepitant blocks Substance P-mediated NK1 receptor signaling.

Conclusion

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a cornerstone chiral building block for the synthesis of the important antiemetic drug Aprepitant. Its enantiopure synthesis, primarily through biocatalytic methods, highlights the growing importance of green chemistry in pharmaceutical manufacturing. A thorough understanding of its properties and the biological pathways it influences is essential for researchers and professionals in the field of drug discovery and development.

References

The Ascendant Therapeutic Potential of Fluorinated Amino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino alcohol scaffolds represents a burgeoning frontier in medicinal chemistry. This guide delves into the core biological activities of these unique compounds, offering a comprehensive overview of their therapeutic promise. The introduction of fluorine can dramatically alter the physicochemical properties of amino alcohols, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These modifications have unlocked potent antimicrobial, anticancer, and enzyme-inhibitory activities, heralding a new wave of potential drug candidates.

Antimicrobial and Antifungal Activity

Fluorinated amino alcohols have demonstrated significant efficacy against a range of microbial and fungal pathogens. The presence of fluorine can enhance the compound's ability to penetrate cell membranes and interfere with essential cellular processes.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentrations (MIC) of select amino alcohol derivatives against various fungal strains. While not all compounds listed are fluorinated, they provide a baseline for understanding the impact of structural modifications on antifungal activity.

| Compound | Trichophyton rubrum (μg/mL) | Trichophyton mentagrophytes (μg/mL) | Candida albicans (μg/mL) | Reference |

| Amine Series (4b-4e) | ≤ 62.5 | ≤ 31.25 | ≤ 62.5 | [1][2] |

| Compound 4c | 7.8 | 15.62 | - | [1] |

| Amide 9c | - | - | 625 (fungistatic) | [1] |

| Aminothioxanthone 1 | 8-32 | 8-32 | - | [3] |

| Aminothioxanthone 1 | - | - | >32 (C. krusei) | [3] |

Note: The data for the amine and amide series represent a range of activities for a group of related compounds. Specific MIC values for individual fluorinated amino alcohols are often found within primary research articles.

Experimental Protocols: Antifungal Susceptibility Testing

The antifungal activity of fluorinated amino alcohols is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

CLSI M38-A2 Protocol for Filamentous Fungi:

-

Inoculum Preparation: Fungal spores are harvested from fresh cultures and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

-

Drug Dilution: The fluorinated amino alcohol is serially diluted in a microtiter plate using RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the fungal spore suspension.

-

Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-96 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

CLSI M27-A3/S4 Protocol for Yeasts:

The protocol for yeasts is similar to that for filamentous fungi, with adjustments in the inoculum preparation and incubation conditions as specified in the CLSI guidelines.[2]

Anticancer Activity

The cytotoxic effects of fluorinated amino alcohols against various cancer cell lines are a significant area of investigation. Fluorination can enhance the compound's ability to induce apoptosis or inhibit key signaling pathways involved in cancer progression.

Data Presentation: Half-Maximal Inhibitory Concentrations (IC50)

The following table presents the IC50 values for various amino alcohol and related fluorinated compounds against several human cancer cell lines.

| Compound/Compound Class | Cell Line | IC50 (μM) | Reference |

| Free 1,2-Diamines (related to amino alcohols) | A2780, H322, LL, WiDr, C26-10, UMSCC-22B | 2.0 - 3.3 | [4] |

| Fluorinated Aminophenylhydrazines (Compound 6) | A549 (Lung Carcinoma) | 0.64 | [5] |

| 7-Azaindenoisoquinolines (16b) | Human Cancer Cell Lines (Mean) | 0.063 | [6] |

| 7-Azaindenoisoquinolines (17b) | Human Cancer Cell Lines (Mean) | 0.033 | [6] |

| β-amino alcohols with N-anthranyl group | Various Human Cancer Cell Lines | Comparable to Cisplatin | [7] |

| p-Fluorinated Hydroxamic Acid | - | 3.64 | [8] |

| p-Trifluoromethyl Hydroxamic Acid | - | 0.88 | [8] |

| Pentafluorobenzene Derivative | - | 1.51 | [8] |

Experimental Protocols: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated amino alcohol for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Enzyme Inhibition

Fluorinated amino alcohols are potent inhibitors of various enzymes, including proteases and cytochrome P450 enzymes, which are critical targets in drug development. The electronegativity of fluorine can lead to stronger interactions with active site residues or the formation of stable transition-state analogs.

Data Presentation: Enzyme Inhibition Constants

The following table provides examples of inhibition data for compounds targeting specific enzymes.

| Inhibitor Class/Compound | Enzyme Target | Inhibition Metric | Value (μM) | Reference |

| Azole Inhibitors | Trypanosoma cruzi CYP51 | IC50 | Ketoconazole: 0.014, Itraconazole: 0.029, Posaconazole: 0.048 | [10] |

| Amino Acid Based Sulfonyl Fluorides | Chymotrypsin | Ki (Binding Affinity) | up to 22 | [11][12] |

Experimental Protocols: Enzyme Inhibition Assays

Fluorescence-Based CYP51 Inhibition Assay:

This high-throughput assay utilizes a fluorogenic substrate that is metabolized by CYP51 to produce a fluorescent product.[10][13]

-

Reagents: Recombinant T. cruzi CYP51, a fluorogenic substrate (e.g., BOMCC), and the test compound (fluorinated amino alcohol) are prepared in a suitable buffer.[10]

-

Reaction Mixture: The enzyme, substrate, and various concentrations of the inhibitor are combined in a microtiter plate.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.[14]

-

IC50/Ki Calculation: The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Serine Protease Inhibition Assay:

Fluorogenic substrates are also commonly used to assess the inhibition of serine proteases.[15]

-

Substrate: A peptide substrate linked to a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC) is used.[15]

-

Reaction: The protease, substrate, and inhibitor are incubated together. Cleavage of the substrate by the protease releases the fluorescent group, leading to an increase in fluorescence.

-

Detection: The fluorescence is measured over time to determine the reaction rate.

-

Data Analysis: The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[16]

Synthesis of Fluorinated Amino Alcohols

A common and effective method for synthesizing α-trifluoromethyl-β-amino alcohols involves the nucleophilic trifluoromethylation of α-amino aldehydes using the Ruppert-Prakash reagent (TMSCF3).[17]

Experimental Protocol: Synthesis of β-Amino-α-Trifluoromethyl Alcohols

-

Preparation of N-protected α-amino aldehyde: The starting material, an N-protected α-amino aldehyde, is prepared from the corresponding amino acid.

-

Trifluoromethylation: The α-amino aldehyde is reacted with (trifluoromethyl)trimethylsilane (TMS-CF3) in the presence of a catalyst, such as tetrabutylammonium fluoride (TBAF), in an anhydrous ether solvent.[17]

-

Desilylation: The resulting trimethylsilyl ether intermediate is then desilylated, typically through acidic hydrolysis, to yield the desired β-amino-α-trifluoromethyl alcohol.[17]

Visualizations

Logical Relationship: Fluorination and Biological Activity

Caption: Relationship between fluorination and enhanced biological properties.

Experimental Workflow: Synthesis of Trifluoromethylated Amino Alcohols

Caption: Synthesis of trifluoromethylated amino alcohols workflow.

Signaling Pathway: Enzyme Inhibition by Fluorinated Amino Alcohols

Caption: Enzyme inhibition by fluorinated amino alcohols.

References

- 1. scienceopen.com [scienceopen.com]

- 2. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]

- 9. medic.upm.edu.my [medic.upm.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. andrew.cmu.edu [andrew.cmu.edu]

- 17. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Chiral 1,2-Amino Alcohols in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols, also known as β-amino alcohols, are a class of organic compounds containing adjacent carbon atoms bearing an amino and a hydroxyl group, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast number of natural products, active pharmaceutical ingredients (APIs), and chiral catalysts.[1][2][3][4] Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets and their utility as versatile chiral building blocks in asymmetric synthesis.[4][5] It is estimated that over 80 FDA-approved drugs and more than 2,000 natural products contain the 1,2-amino alcohol fragment, highlighting their profound impact on drug discovery and development.[1]

The specific stereochemistry of the amino and hydroxyl groups is often critical for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5] This underscores the importance of enantioselective synthesis in producing single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[6] This guide provides a comprehensive overview of the significance of chiral 1,2-amino alcohols, detailing their applications, key synthetic methodologies with experimental protocols, and their interaction with crucial biological signaling pathways.

Prominent Drugs Featuring the Chiral 1,2-Amino Alcohol Scaffold

The chiral 1,2-amino alcohol moiety is a key pharmacophore in several classes of drugs, most notably β-blockers, which are used to treat cardiovascular conditions like hypertension, angina, and arrhythmias. The stereochemistry of the hydroxyl-bearing carbon is crucial for their antagonist activity at β-adrenergic receptors. The (S)-enantiomer is typically the more active form.[7]

| Drug | Class | Target(s) | (S)-Enantiomer Activity |

| Propranolol | Non-selective β-blocker | β1 and β2-adrenergic receptors | 98-100 times more active than the (R)-enantiomer[7] |

| Atenolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer is responsible for the β-blocking activity. |

| Metoprolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer is the active β1-adrenergic antagonist. |

| Betaxolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer possesses the therapeutic activity.[8] |

| Bisoprolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer is the active β1-adrenergic antagonist.[9] |

| Phenylephrine | α1-adrenergic agonist | α1-adrenergic receptor | Used as a decongestant. The (R)-enantiomer is the active form.[10] |

| Ritonavir | HIV protease inhibitor | HIV protease | A key component of highly active antiretroviral therapy (HAART). |

| Lopinavir | HIV protease inhibitor | HIV protease | Used in combination with Ritonavir for the treatment of HIV/AIDS. |

Core Synthetic Strategies and Experimental Protocols

The efficient and stereocontrolled synthesis of chiral 1,2-amino alcohols is a major focus of organic chemistry. Several powerful strategies have been developed, ranging from classical resolutions to modern asymmetric catalytic methods.

Synthesis from the Chiral Pool: Reduction of α-Amino Acids

One of the most straightforward methods for preparing chiral 1,2-amino alcohols is the reduction of naturally occurring α-amino acids, which serve as inexpensive and enantiopure starting materials.[5]

Experimental Protocol: Synthesis of (S)-Valinol from (S)-Valine

Materials:

-

(S)-Valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

A solution of (S)-valine (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-valinol.

-

The crude product can be purified by distillation or recrystallization.

Asymmetric Hydrogenation of α-Amino Ketones

The catalytic asymmetric hydrogenation of prochiral α-amino ketones is a highly efficient method for producing enantiomerically enriched 1,2-amino alcohols.[10][11] Chiral iridium and ruthenium catalysts are often employed for this transformation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an α-Amino Ketone

Materials:

-

α-Amino ketone hydrochloride substrate

-

[Ir(COD)Cl]₂ (Iridium catalyst precursor)

-

Chiral ligand (e.g., (R)-Spiro-ligand)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

In a glovebox, the α-amino ketone hydrochloride (1.0 mmol), [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol %), and the chiral ligand (0.0055 mmol, 1.1 mol %) are placed in a vial.

-

Anhydrous methanol (5 mL) is added, and the mixture is stirred for 10 minutes.

-

A solution of KOH (1.1 mmol) in methanol (1 mL) is added, and the mixture is stirred for another 10 minutes.

-

The resulting solution is transferred to a high-pressure autoclave.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂.

-

The reaction is stirred at room temperature for 12-24 hours.

-

After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral 1,2-amino alcohol.

-

The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless asymmetric aminohydroxylation is a powerful method for the direct conversion of olefins into chiral N-protected 1,2-amino alcohols.[12][13] This reaction utilizes an osmium catalyst and a chiral ligand to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Aminohydroxylation of Styrene

Materials:

-

Styrene

-

N-bromoacetamide (as the nitrogen source)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

Chiral ligand (e.g., (DHQ)₂PHAL)

-

n-Propanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred mixture of n-propanol and water (1:1, 0.2 M based on olefin) are added the chiral ligand (0.055 equiv), potassium osmate(VI) dihydrate (0.04 equiv), and N-bromoacetamide (1.1 equiv).

-

The mixture is stirred until all solids dissolve.

-

The reaction mixture is cooled to 0 °C, and styrene (1.0 equiv) is added.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of osmium).

-

The mixture is stirred for 30 minutes, then diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the protected chiral 1,2-amino alcohol.

-

Enantiomeric excess is determined by chiral HPLC analysis.

Chiral Analysis of 1,2-Amino Alcohols

Determining the enantiomeric purity of the synthesized 1,2-amino alcohols is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD)

Procedure:

-

Sample Preparation: A dilute solution of the 1,2-amino alcohol (or a suitable derivative) is prepared in the mobile phase.

-

Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v).[14] For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.[14] For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be used.[14]

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

-

Column Temperature: Usually ambient, but can be controlled for better resolution.

-

-

Analysis: The sample is injected onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Interaction with Biological Signaling Pathways: The β-Adrenergic Receptor

Many drugs containing the chiral 1,2-amino alcohol motif, such as β-blockers, exert their therapeutic effects by modulating the activity of G-protein coupled receptors (GPCRs).[5][15] The β-adrenergic receptors are a class of GPCRs that respond to the catecholamines epinephrine and norepinephrine.[2]

The binding of an agonist (like norepinephrine) to a β-adrenergic receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs).[2][16] The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[17] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate and force of contraction.[5][17][18] β-blockers, which are antagonists, bind to the receptor but do not elicit this response, thereby blocking the effects of norepinephrine and epinephrine.

Signaling Pathway Diagrams

Caption: Canonical β-adrenergic receptor signaling pathway.

Caption: General workflow for asymmetric synthesis and analysis.

Conclusion

Chiral 1,2-amino alcohols are undeniably a privileged scaffold in medicinal chemistry, integral to the structure and function of a wide array of therapeutic agents. Their synthesis continues to be an active area of research, with a strong emphasis on the development of more efficient, selective, and sustainable catalytic methods. A thorough understanding of their synthesis, chiral analysis, and mechanism of action at the molecular level is essential for the modern drug discovery and development professional. The continued exploration of new synthetic routes and biological applications for these versatile molecules will undoubtedly lead to the development of novel and improved medicines in the future.

References

- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]

- 10. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology [pure.bit.edu.cn]

- 11. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 13. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (R)-2-Amino-2-(4-fluorophenyl)ethanol and its Analogs in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chiral building block (R)-2-Amino-2-(4-fluorophenyl)ethanol and its structural analogs, highlighting their critical role in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, application, and biological significance of this class of compounds.

Introduction: The Importance of Chiral Building Blocks

Chiral molecules are fundamental in drug discovery, as the stereochemistry of a drug candidate profoundly influences its pharmacological and toxicological properties. (R)-2-Amino-2-(4-fluorophenyl)ethanol (CAS: 174770-74-2) is a key chiral amino alcohol that serves as a versatile synthon for creating complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] Its fluorinated phenyl ring and chiral amino alcohol moiety make it a valuable precursor for drugs targeting a wide range of biological systems. While direct synthesis of a marketed drug from this specific molecule is not prominently documented in publicly available literature, its structural analog, (R)-2-amino-1-phenylethanol, is a crucial intermediate in the synthesis of the highly successful drug, Mirabegron.

Case Study: Mirabegron - A β3-Adrenergic Receptor Agonist

Mirabegron, marketed as Myrbetriq®, is a first-in-class β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[2][3] The synthesis of Mirabegron showcases the utility of chiral 2-amino-1-phenylethanol derivatives.

Synthesis of Mirabegron

The synthesis of Mirabegron involves a multi-step process where a key step is the reductive amination of an intermediate with an (R)-2-amino-1-phenylethanol derivative. This reaction establishes the crucial stereocenter necessary for the drug's selective interaction with its biological target.

Experimental Protocol: Reductive Amination in Mirabegron Synthesis

The following protocol is a generalized representation based on synthetic routes described in patent literature.

Materials:

-

Mirabegron intermediate C (an aldehyde or ketone precursor)

-

(R)-2-amino-1-phenylethanol

-

Reductive agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

The Mirabegron intermediate C and (R)-2-amino-1-phenylethanol are dissolved in the anhydrous solvent under an inert atmosphere.

-

The mixture is stirred at a controlled temperature, often at or below room temperature.

-

The reductive agent is added portion-wise to the reaction mixture.

-

The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired Mirabegron precursor.

Workflow for Mirabegron Synthesis

Caption: A generalized workflow for the synthesis of Mirabegron.

Mechanism of Action and Signaling Pathway

Mirabegron selectively activates β3-adrenergic receptors in the detrusor (bladder) muscle.[4][5][6] This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn promotes the relaxation of the detrusor muscle.[5][7] This relaxation increases bladder capacity and reduces the symptoms of OAB.[4][6]

Mirabegron Signaling Pathway

Caption: The signaling pathway of Mirabegron in bladder smooth muscle cells.

Quantitative Pharmacological Data

The efficacy and selectivity of Mirabegron have been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (cAMP accumulation) | |||

| Human β3-AR | 22.4 nM | CHO cells | [8] |

| Human β1-AR | >10,000 nM | CHO cells | [8] |

| Human β2-AR | >10,000 nM | CHO cells | [8] |

| EC50 (Bladder strip relaxation) | |||

| Rat Bladder | 5.1 µM | Pre-contracted with carbachol | [8] |

| Human Bladder | 0.78 µM | Pre-contracted with carbachol | [8] |

Potential Application in the Synthesis of Aprepitant

Aprepitant (Emend®) is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[9] Its structure contains a 4-fluorophenyl group and a morpholine ring, which is derived from a chiral amino alcohol. While specific synthetic routes starting from (R)-2-Amino-2-(4-fluorophenyl)ethanol are not definitively published, the structural similarities suggest its potential as a key starting material or intermediate. The synthesis of Aprepitant involves the coupling of an enantiopure trifluoromethylated phenyl ethanol with a racemic morpholine precursor, highlighting the importance of chiral alcohols in its assembly.[9]

Logical Relationship in Aprepitant Synthesis

Caption: The potential role of the title compound in the synthesis of Aprepitant.

Biocatalytic Synthesis of Chiral Amino Alcohols

The demand for enantiomerically pure chiral amino alcohols has driven the development of biocatalytic methods for their synthesis. Enzymes such as transaminases, alcohol dehydrogenases, and lipases offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.[10][11][12][13] These enzymatic routes can produce chiral amino alcohols with high enantiomeric excess (ee) and yield, making them attractive for industrial-scale production of pharmaceutical intermediates.

Conclusion

(R)-2-Amino-2-(4-fluorophenyl)ethanol and its analogs are indispensable chiral building blocks in drug discovery. The synthesis of Mirabegron serves as a prime example of how these molecules enable the creation of highly selective and effective drugs. The intricate stereochemistry provided by these synthons is crucial for the precise molecular interactions required for therapeutic efficacy. Future advancements in both chemical and biocatalytic synthesis will undoubtedly expand the utility of this important class of molecules in the development of novel therapeutics.

References

- 1. (R)-2-amino-2-(4-fluorophenyl)ethanol;CAS No.:174770-74-2 [chemshuttle.com]

- 2. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 5. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aprepitant - Wikipedia [en.wikipedia.org]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 12. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-2-Amino-2-(4-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of significant interest in pharmaceutical research and development due to its potential as a building block in the synthesis of bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-2-Amino-2-(4-fluorophenyl)ethanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented, along with a workflow diagram for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: (R)-2-Amino-2-(4-fluorophenyl)ethanol

-

Molecular Formula: C₈H₁₀FNO

-

Molecular Weight: 155.17 g/mol

-

CAS Number: 174770-74-2[1]

-

Appearance: Typically a white to off-white solid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (R)-2-Amino-2-(4-fluorophenyl)ethanol. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.30 | Multiplet | 2H | Aromatic (meta to F) |

| ~ 7.10 - 7.00 | Multiplet | 2H | Aromatic (ortho to F) |

| ~ 4.10 - 4.00 | Multiplet | 1H | CH (methine) |

| ~ 3.65 - 3.55 | Multiplet | 1H | CH₂ (methylene) |

| ~ 3.50 - 3.40 | Multiplet | 1H | CH₂ (methylene) |

| Variable | Broad Singlet | 3H | NH₂, OH |

Note: The chemical shifts of NH₂ and OH protons are variable and depend on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 163 - 160 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) |

| ~ 138 - 136 | Aromatic (C-CH) |

| ~ 128 - 126 (d, ³JCF ≈ 8 Hz) | Aromatic (CH, meta to F) |

| ~ 116 - 114 (d, ²JCF ≈ 21 Hz) | Aromatic (CH, ortho to F) |

| ~ 68 - 66 | CH₂ (methylene) |

| ~ 58 - 56 | CH (methine) |

Note: The aromatic carbon signals are split due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Medium | Aliphatic C-H stretching |

| 1610 - 1590 | Medium | Aromatic C=C bending |

| 1520 - 1500 | Strong | Aromatic C=C bending |

| 1230 - 1210 | Strong | C-F stretching |

| 1100 - 1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.08193 |

| [M+Na]⁺ | 178.06387 |

| [M-H]⁻ | 154.06737 |

| [M+NH₄]⁺ | 173.10847 |

| [M+K]⁺ | 194.03781 |

| [M+H-H₂O]⁺ | 138.07191 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Amino-2-(4-fluorophenyl)ethanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Reference: TMS at 0 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline corrections should be performed. Chemical shifts are reported in parts per million (ppm) relative to the reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid (R)-2-Amino-2-(4-fluorophenyl)ethanol powder directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of (R)-2-Amino-2-(4-fluorophenyl)ethanol (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be acidified (e.g., with 0.1% formic acid) to promote protonation for positive ion mode or basified for negative ion mode.

-

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

-

Mode: Positive or negative ion detection.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other adducts. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Caption: Workflow for the spectroscopic characterization of a small molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Phenylethanolamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of the physical and chemical properties of fluorinated phenylethanolamines, a class of compounds with significant potential in drug discovery, particularly as modulators of adrenergic and other receptor systems. This document details their synthesis, analytical characterization, and the impact of fluorination on their biological activity, offering valuable insights for researchers in the field.

Physicochemical Properties

Fluorination of the phenyl ring in phenylethanolamines brings about predictable yet powerful changes in their electronic and steric properties. These modifications, in turn, influence key physicochemical parameters that are critical for drug development, such as acidity (pKa), lipophilicity (logP), and solubility.

Impact of Fluorination on Key Properties

-

Increased Lipophilicity: The introduction of fluorine atoms generally increases a molecule's affinity for lipid environments. This can enhance membrane permeability and absorption in biological systems.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes. This often leads to a longer biological half-life.[1]

-

Altered pKa and Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can lower the pKa of the amine group, reducing its basicity. The position of the fluorine atom on the aromatic ring has a significant impact on the magnitude of this effect.[1]

-

Modulated Conformation and Binding: The steric and electronic influence of fluorine can alter the three-dimensional shape of the molecule and its interactions with biological targets, potentially leading to increased binding affinity and selectivity.[1]

Quantitative Physicochemical Data

Table 1: Physical Properties of Phenylethanolamine and Fluorinated Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenylethanolamine | C₈H₁₁NO | 137.18 | 56-57 | 157-160 @ 17 mmHg |

| 2-Fluorophenylethanolamine | C₈H₁₀FNO | 155.17 | Data not available | Data not available |

| 3-Fluorophenylethanolamine | C₈H₁₀FNO | 155.17 | Data not available | Data not available |

| 4-Fluorophenylethanolamine | C₈H₁₀FNO | 155.17 | Data not available | Data not available |

Note: Experimental data for the melting and boiling points of specific fluorinated phenylethanolamine isomers are limited in the publicly available literature.

Table 2: Chemical Properties of Phenylethanolamine and Fluorinated Derivatives

| Compound | pKa (of conjugate acid) | logP |

| Phenylethanolamine | 8.90 | Data not available |

| 2-Fluorophenylethanolamine | Estimated 8.5-8.7 | Data not available |

| 3-Fluorophenylethanolamine | Estimated 8.6-8.8 | Data not available |

| 4-Fluorophenylethanolamine | Estimated 8.7-8.9 | Data not available |

Note: The pKa values for the fluorinated derivatives are estimates based on the electron-withdrawing effects of fluorine. The logP values are expected to be slightly higher than that of the parent compound due to the lipophilic nature of fluorine, but specific experimental values are not widely reported.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of fluorinated phenylethanolamines.

Synthesis of Fluorinated Phenylethanolamines

A common synthetic route to phenylethanolamines involves the reduction of a corresponding α-amino ketone or the reduction of a cyanohydrin derived from a benzaldehyde. The synthesis of fluorinated analogs typically starts from the corresponding fluorinated benzaldehyde or acetophenone.

Protocol 1: Synthesis of 4-Fluorophenylethanolamine (Illustrative Example)

This protocol describes a potential synthetic route.

Workflow for Synthesis of 4-Fluorophenylethanolamine

Caption: Synthetic workflow for 4-Fluorophenylethanolamine.

Materials:

-

4-Fluoroacetophenone

-

Copper(II) bromide or other suitable brominating agent

-

Benzylamine

-

Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

-

Appropriate solvents (e.g., Chloroform, Methanol, Ethyl acetate)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Bromination: Reflux 4-fluoroacetophenone with a suitable brominating agent (e.g., copper(II) bromide in chloroform/ethyl acetate) to yield α-bromo-4-fluoroacetophenone. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purification: After completion, cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.

-

Amination: React the purified α-bromo-4-fluoroacetophenone with benzylamine in a suitable solvent.

-

Reduction: Reduce the resulting α-benzylamino-4-fluoroacetophenone using a reducing agent like sodium borohydride in methanol.

-

Debenzylation: If benzylamine was used for protection, perform catalytic hydrogenation (H₂ gas with Pd/C catalyst) to remove the benzyl group and yield the final product, 4-fluorophenylethanolamine.

-

Workup and Purification: After each step, perform appropriate aqueous workup (e.g., washing with NaHCO₃ solution and brine), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.

Analytical Characterization

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Workflow for HPLC Analysis of Fluorinated Phenylethanolamines

References

The Cornerstone of Chirality: An In-depth Technical Guide to the Discovery and Significance of Chiral Amino Alcohol Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group attached to a stereogenic carbon framework. This unique structural motif is not merely a synthetic curiosity but a cornerstone in the fields of medicinal chemistry and asymmetric synthesis. The specific three-dimensional arrangement of these functional groups is often the key to their profound biological activity and their efficacy as catalysts and chiral auxiliaries.[1] Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical industry, forming the core of a wide array of therapeutic agents, from beta-blockers to cutting-edge antiviral and anticancer drugs.[1] This technical guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of chiral amino alcohol scaffolds, offering detailed methodologies and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Historical Perspective and Key Milestones

The journey of chiral amino alcohols from academic novelties to indispensable tools in synthesis began with early observations in natural products. However, the deliberate, stereocontrolled synthesis of these molecules remained a significant hurdle for chemists for many years. A paradigm shift occurred with the advent of asymmetric synthesis in the latter half of the 20th century. Pioneers like E.J. Corey and B.M. Trost developed foundational methods that enabled the selective synthesis of single enantiomers.

A pivotal moment in the synthesis of chiral amino alcohols was the development of the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). In 1981, Itsuno and his team reported the use of a chiral complex for the enantioselective reduction of ketones.[2] This was significantly advanced in 1987 by E.J. Corey, who introduced the use of an oxazaborolidine catalyst derived from a chiral amino alcohol, most notably (S)-prolinol.[2] This method provided a reliable and highly enantioselective route to chiral secondary alcohols, which are direct precursors to many chiral amino alcohols, often with excellent enantiomeric excess (>95% ee).[2][3]

Another landmark achievement was the Sharpless Asymmetric Aminohydroxylation (AA) . This powerful reaction, developed by K. Barry Sharpless, allows for the direct conversion of an alkene into a 1,2-amino alcohol in a single catalytic step with high enantioselectivity.[4] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to control the stereochemical outcome.[4]

The development of chiral auxiliaries , such as the oxazolidinones pioneered by David A. Evans, provided another robust strategy. These auxiliaries temporarily attach to a substrate to direct a stereoselective reaction, such as an aldol addition, and are subsequently removed to reveal the chiral product. This method has been instrumental in the diastereoselective synthesis of syn- and anti-1,3-amino alcohols.

These seminal discoveries, along with subsequent advancements in asymmetric transfer hydrogenation and biocatalysis, have firmly established a diverse and powerful toolbox for the synthesis of a vast array of chiral amino alcohol scaffolds.

Core Synthetic Strategies

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Synthesis from the Chiral Pool

One of the most straightforward and traditional methods for synthesizing chiral amino alcohols is to start from readily available, enantiomerically pure natural products, a concept known as "chiral pool" synthesis. The most common starting materials for this approach are the proteinogenic α-amino acids.[4]

A simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral 1,2-amino alcohol. This method leverages the high optical purity of the starting amino acid to produce an enantiomerically pure product.

-

Advantages: High enantiopurity, readily available and often inexpensive starting materials.[4]

-

Limitations: The structural diversity of the resulting amino alcohols is limited to the side chains of the naturally occurring amino acids.[4]

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a powerful and widely used strategy.

This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[2][3] The reaction proceeds through a highly organized, six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to a specific face of the carbonyl group.[5]

-

Key Features: Predictable stereochemistry, excellent enantioselectivity (often >95% ee), and a broad substrate scope.[2][5]

Asymmetric transfer hydrogenation utilizes a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral diamine ligand. Common hydrogen sources include formic acid or isopropanol. This method has proven to be highly effective for the direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols with exceptional enantioselectivity (>99% ee) and high yields.

Asymmetric Oxidation of Olefins

The functionalization of carbon-carbon double bonds provides a versatile entry point to vicinal (1,2-) amino alcohols. The methodologies developed by K. Barry Sharpless are particularly noteworthy.

This reaction directly transforms an alkene into a 1,2-amino alcohol in a single, catalytic step.[4] It employs osmium tetroxide (OsO₄) as the catalyst, a nitrogen source (such as a chloramine salt), and a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[4] The chiral ligand is crucial for both accelerating the reaction and controlling the enantiofacial selectivity of the addition across the double bond.[4]

-

Key Features: A direct and elegant method for the synthesis of vicinal amino alcohols. However, regioselectivity can sometimes be a challenge, as the amine and hydroxyl groups can add in two different orientations. The choice of ligand and solvent can influence this outcome.[4]

An alternative two-step approach involves the highly enantioselective epoxidation of an allylic alcohol to form a chiral epoxy alcohol. This is followed by a regioselective ring-opening of the epoxide with a nitrogen nucleophile, such as an azide, which is then reduced to the amine. This sequence provides excellent control over both the regio- and stereochemistry of the final amino alcohol.

Biocatalytic Synthesis

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods.[1] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source. These biocatalytic reactions typically operate under mild conditions (ambient temperature and pressure) and often achieve exceptionally high enantioselectivity (>99% ee).[1]

Significance in Drug Development and Medicinal Chemistry

The unique structural and stereochemical features of chiral amino alcohols make them highly valuable scaffolds in drug design. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen lone pair) allows for specific and strong interactions with biological targets like enzymes and receptors.[1] This molecular recognition is fundamental to the efficacy and safety of many pharmaceuticals.[1]

Chiral amino alcohol motifs are prevalent in a wide range of therapeutic agents, including:

-

Beta-blockers: Drugs like (S)-Propranolol, used to treat hypertension and angina, contain a chiral 1,3-amino alcohol core. The stereochemistry is critical for its activity.

-

Antivirals: Many HIV protease inhibitors incorporate chiral amino alcohol scaffolds to mimic the transition state of peptide bond cleavage, thereby inhibiting the viral enzyme.[6] The HIV integrase inhibitor, Elvitegravir, also features a chiral amino alcohol moiety.

-

Anticancer Drugs: The side chain of the highly successful anticancer drug Taxol (Paclitaxel) is a complex chiral amino alcohol derivative, which is crucial for its biological activity.[1]

Beyond their direct incorporation into drug molecules, chiral amino alcohols are also widely used as chiral auxiliaries and ligands in asymmetric synthesis, enabling the production of other complex chiral molecules.

Quantitative Data

The following tables summarize the performance of various key synthetic methods for producing chiral amino alcohols, highlighting yield, enantiomeric excess (ee), and diastereomeric ratio (dr) where applicable.

Table 1: Corey-Itsuno Reduction of Various Ketones

| Ketone Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-CBS | 97 | 96.5 | [7] |

| 1-Tetralone | (S)-CBS | 95 | 98 | [7] |

| 2-Chloroacetophenone | (R)-CBS | 92 | 95 | [7] |

| Propiophenone | (S)-CBS | 98 | 97 | [7] |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | 89 | 91 | [8] |

Table 2: Sharpless Asymmetric Aminohydroxylation of Various Olefins

| Olefin Substrate | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |

| Methyl cinnamate | (DHQ)₂-PHAL | TsNClNa | 90 | >99 | [9] |

| Styrene | (DHQD)₂-PHAL | CbzNClNa | 75 | 96 | [9] |

| 1-Hexene | (DHQ)₂-PHAL | AcNHBr | 85 | 92 | [6] |

| trans-Stilbene | (DHQD)₂-PHAL | TsNClNa | 94 | 99 | [4] |

| Methyl crotonate | (DHQ)₂-PHAL | MsNClNa | 88 | 95 | [9] |